

# Comprehensive Technical Guide: 5-cis-Lycopene (HMDB0002297) Metabolite Identification

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## Compound Focus: 5-cis-Lycopene

CAS No.: 101468-86-4

Cat. No.: S3349316

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## Chemical and Structural Characterization

Table 1: Fundamental Chemical Properties of 5-cis-Lycopene

Property	Specification
HMDB ID	HMDB0002297
Common Name	5-cis-Lycopene
IUPAC Name	(6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Chemical Formula	C <sub>40</sub> H <sub>56</sub>
Average Molecular Weight	536.888 g/mol

Property	Specification
Monoisotopic Mass	536.4382 Da
CAS Registry Number	101468-86-4
InChI Key	OAIJSZIZWZSQBC-IKZLVQEUSA-N
Classification	Carotene (Acyclic tetraterpenoid)
State	Solid

Table 2: Chromatographic Properties and Retention Time Predictions

Chromatographic Method	Column Type	Predicted Retention Time
Fem_Long	Waters ACQUITY UPLC HSS T3 C18	6453.2 seconds
Fem_Lipids	Ascentis Express C18	1515.0 seconds
Life_Old	Waters ACQUITY UPLC BEH C18	591.2 seconds
Life_New	RP Waters ACQUITY UPLC HSS T3 C18	1014.2 seconds
RIKEN	Waters ACQUITY UPLC BEH C18	590.8 seconds

**5-cis-Lycopene** is a **carotenoid** belonging to the class of **organic compounds known as carotenes**, which are unsaturated hydrocarbons containing eight consecutive isoprene units [1]. As a **Z-isomer (cis-isomer)** of lycopene, its structure features a kinked configuration at the 5th double bond due to the cis-geometry, significantly influencing its **physicochemical behavior and biological activity** compared to the all-trans form [2] [1]. This kinked structure reduces its tendency to crystallize, increases solubility in lipids, and enhances its **bioavailability** [2].

# Analytical Methods for Identification and Quantification

## Mass Spectrometry Parameters

For LC-MS analysis, the predominant ion observed for **5-cis-lycopene** is the **molecular ion with m/z 537.4**  $[M+H]^+$ , consistent across lycopene isomers [2]. Key identification relies on:

- **MS1:** Accurate mass measurement (< 5 ppm error) for elemental composition confirmation
- **MS2:** Fragmentation patterns under collision-induced dissociation (CID)
- **Isomer Differentiation:** Requires chromatographic separation combined with UV-Vis spectroscopy

## Chromatographic Separation Methods

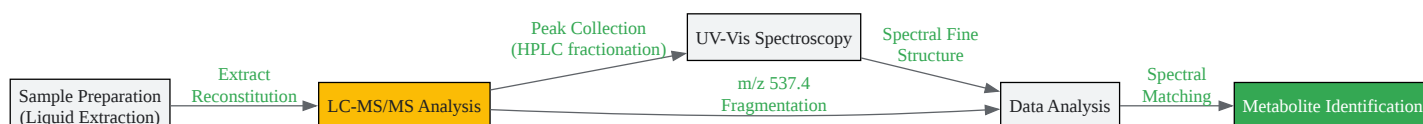
Table 3: Optimal LC-MS Conditions for 5-cis-Lycopene Separation

Parameter	Recommended Specification
Column	Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 μm)
Mobile Phase	Gradient: Water:Acetonitrile (0.1% Formic Acid)
Flow Rate	0.3-0.4 mL/min
Column Temperature	35-40°C
Injection Volume	2-5 μL
Detection	DAD/PDA: 450-470 nm; MS: Positive Ion Mode

Ultra-high performance liquid chromatography (UHPLC) methods provide superior resolution of **5-cis-lycopene** from other isomers (all-trans, 9-cis, 13-cis) [2]. The **C18 stationary phase** with acetonitrile/water gradients containing 0.1% formic acid achieves optimal separation, with **5-cis-lycopene** typically eluting after all-trans-lycopene under reversed-phase conditions [1].

## Complementary Spectroscopic Techniques

- **UV-Vis Spectroscopy:** Cis-isomers exhibit a characteristic "cis-peak" or spectral fine structure in the UV region (~360 nm) in addition to main absorption maxima (~444, 470, 502 nm)
- **NMR Spectroscopy:** <sup>1</sup>H-NMR confirms cis-double bond configuration through characteristic coupling constants and chemical shifts



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*Experimental workflow for 5-cis-lycopene identification combining separation and detection techniques.*

## Biological Significance and Mechanistic Pathways

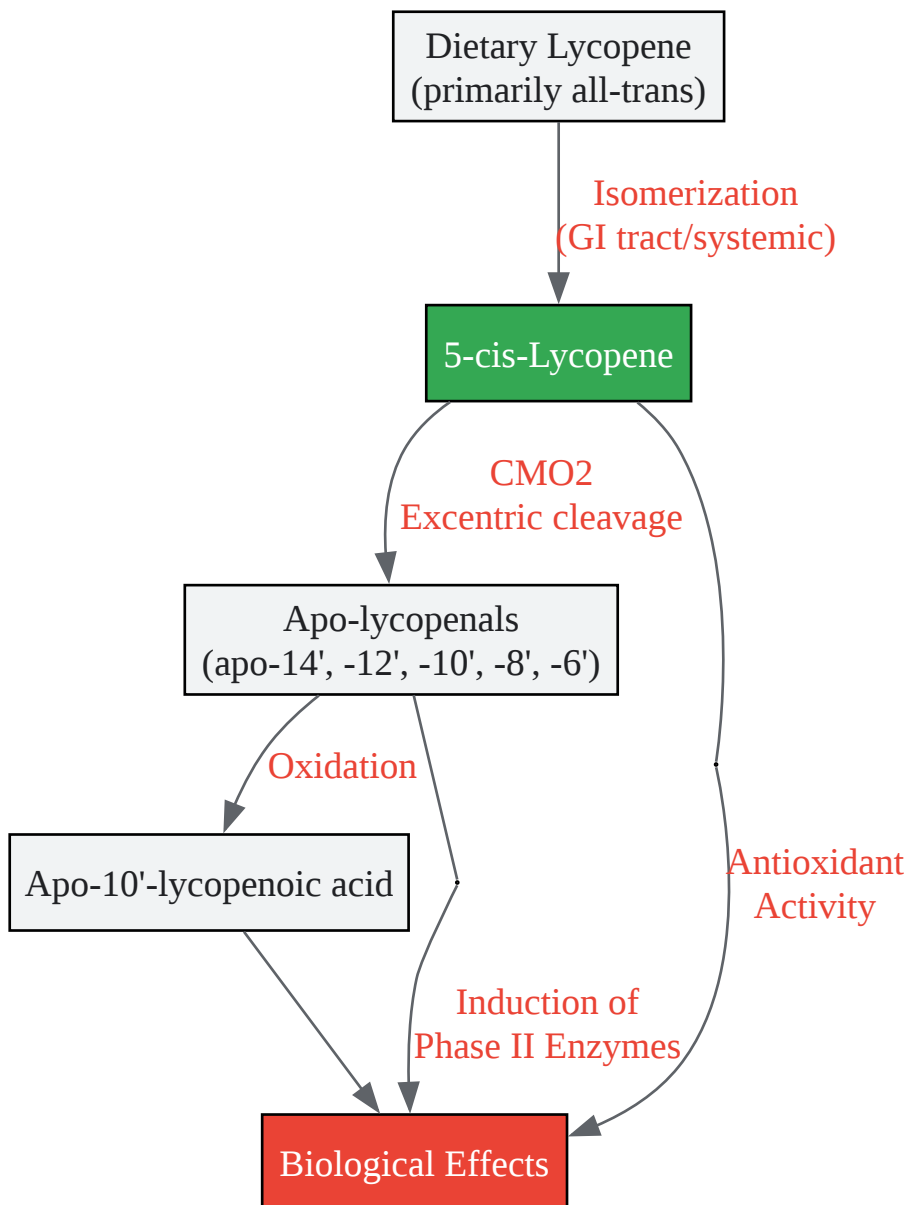
### Bioavailability and Isomerization

Table 4: Comparative Properties of Lycopene Isomers

Property	5-cis-Lycopene	all-trans-Lycopene
Relative Bioavailability	High (58-73% of serum lycopene)	Lower
Physical State	Amorphous, lipid-dissolved	Crystalline structures
Polarity	Higher	Lower
Molecular Length	Shorter (kinked configuration)	Longer (linear)
Antioxidant Activity	Superior (especially against lipid peroxyl radicals)	Moderate

The **enhanced bioavailability** of **5-cis-lycopene** compared to the all-trans isomer is attributed to its **amorphous state, higher polarity, shorter molecular length, and reduced aggregation propensity** [2]. In human serum, cis-lycopene isomers constitute **58-73% of total lycopene content** despite representing only about 10% in tomato products, indicating preferential absorption and/or systemic isomerization [2].

## Metabolic Pathways and Biological Activities



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*Metabolic fate of 5-cis-lycopene and its biological activities through enzymatic cleavage and metabolite formation.*

The enzymatic cleavage of **5-cis-lycopene** is primarily mediated by **carotenoid cleavage dioxygenase 2 (CMO2)**, which demonstrates a **preference for cis-lycopene isomers over the all-trans form** [3]. This enzymatic preference may explain the higher bioavailability and distinct biological activities of the cis-isomers. The resulting metabolites, particularly **apo-10'-lycopenoic acid**, mediate many of lycopene's biological effects through:

- **Antioxidant Activity:** **5-cis-lycopene** shows **superior activity in scavenging lipid peroxy radicals** compared to other isomers, with demonstrated dose-dependent reduction in reactive oxygen species (ROS) production [2] [3]
- **Gap Junction Communication (GJC) Enhancement:** Lycopene oxidative products upregulate **Connexin 43 (Cx43) expression**, improving intercellular communication and potentially inhibiting carcinogenesis [3]
- **Phase II Enzyme Induction:** Metabolites activate the **Nrf2 transcription factor pathway**, upregulating detoxification enzymes including NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) [4] [3]
- **Interference with Growth Factor Signaling:** **5-cis-lycopene** and metabolites disrupt **insulin-like growth factor (IGF) signaling**, inhibiting IGF-1-stimulated cell growth and cell cycle progression [3]

## Experimental Protocols for Research Applications

### In Vitro Isomerization and Enhancement

Recent research demonstrates that **pre-harvest supplemental blue light** application to tomato plants significantly enhances **5-cis-lycopene** content in fruits [2]. The experimental protocol involves:

- **Plant Growth Conditions:** Grow tomato plants under controlled greenhouse conditions with 16-hour photoperiod
- **Light Treatment:** Apply supplemental blue light (400-500 nm) at intensity of 150-200  $\mu\text{mol}/\text{m}^2/\text{s}$  for 14 days pre-harvest
- **Extraction:** Homogenize tomato fruit in hexane:acetone:ethanol (2:1:1 v/v/v) with 0.1% BHT
- **Analysis:** Quantify isomers via UHPLC with photodiode array detection

This method increases cis-lycopene isomers through **photoisomerization** while enhancing expression of carotenoid biosynthesis genes (**phytoene synthase (PSY)**, **carotenoid isomerase (CRTISO)**, and **phytoene desaturase (PDS)**) [2].

## Isotopic Labeling for Metabolic Studies

For human bioavailability and metabolism studies, **highly enriched  $^{13}\text{C}$ -lycopene** can be produced using tomato cell culture systems [5]:

- **Cell Culture:** Establish suspension cultures from high-lycopene mutant hp-1 tomato line
- **Labeling Medium:** Culture in carotenoid production medium containing 100% uniformly labeled  $^{13}\text{C}$ -glucose
- **Serial Batch Culture:** Three sequential batches increase uniformly labeled lycopene to  $48.9\pm 1.5\%$
- **Optimized Production:** 9-day  $^{13}\text{C}$ -loading phase followed by 18-day labeling yields 93%  $^{13}\text{C}$  isotopic purity
- **Enhanced Extraction:** Optimized acetone and hexane extraction increases lycopene recovery four-fold

This system generates sufficient  $^{13}\text{C}$ -lycopene for clinical tracer studies to investigate absorption, distribution, metabolism, and excretion in humans [5].

## Research Implications and Future Directions

The unique properties of **5-cis-lycopene** make it particularly valuable for **cancer chemoprevention research**. Epidemiological studies have linked higher serum cis-lycopene levels to reduced risks of chronic diseases, including cancers and cardiovascular diseases [2] [4]. Specific mechanisms include:

- **Selective Cytotoxicity:** In vitro studies show lycopene treatment selectively arrests growth and induces apoptosis in cancer cells without affecting normal cells [4]
- **Hepatocellular Carcinoma Inhibition:** **5-cis-lycopene** demonstrates enhanced efficacy against hepatocellular carcinoma cells, potentially due to improved bioavailability and cellular receptor interactions [2]
- **Prostate Cancer Protection:** Clinical trials reveal lycopene supplementation (30 mg/day) reduces tumor size and PSA levels in prostate cancer patients [4]

Future research should focus on **standardizing analytical methods** for isomer separation, elucidating the **molecular targets of apo-lycopenoid metabolites**, and developing **isomer-specific delivery systems** to enhance bioavailability for nutraceutical applications.

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